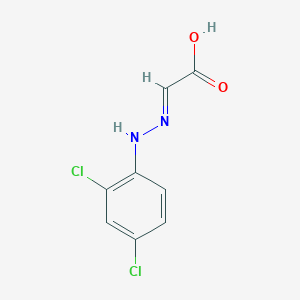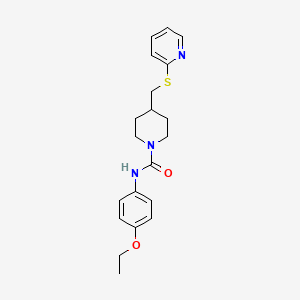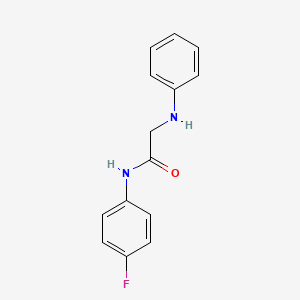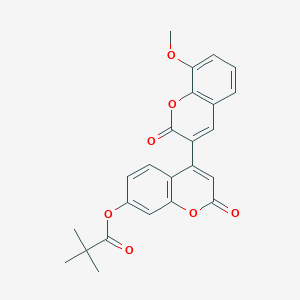![molecular formula C24H18ClN5O3 B2659268 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-75-1](/img/no-structure.png)
3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazole compounds, including the one , have a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
In the synthesis of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives, a simple alkaline hydrolysis of the ester group of the compound with sodium hydroxide in a mixture of methanol and water provides the corresponding carboxylic acid derivative .Applications De Recherche Scientifique
Synthetic Approaches and Characterizations
- Synthesis Techniques : Research has focused on developing efficient synthetic pathways for triazoloquinazolines and related compounds, demonstrating the versatility of these heterocycles in chemical synthesis. For example, novel synthesis methods for dihydro-oxazolo[2,3-b]quinazolinones and related structures have been explored, highlighting the potential for creating diverse libraries of compounds for further biological evaluation (J. Chern et al., 1988).
Biological Activities
Antimicrobial Properties : Some quinazoline derivatives containing azole nuclei have shown promising antimicrobial activities against a variety of microorganisms. These findings suggest the potential of such compounds in the development of new antimicrobial agents, which could be relevant for the compound if it shares similar structural features (Muhammet Özyanik et al., 2012).
Anticancer Activity : The structural analogs of triazoloquinazolines have been synthesized and evaluated for their anticancer activities. Such studies underscore the potential application of these compounds in cancer research, possibly leading to the development of new therapeutic agents (B. N. Reddy et al., 2015).
Applications in Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Research into triazol-4-yl derivatives has identified compounds with significant inhibitory activity against lipase and α-glucosidase enzymes. Such properties suggest potential applications in the treatment of diseases like obesity and diabetes, indicating a broader scope of research for related compounds (O. Bekircan et al., 2015).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the Schiff base, which is then cyclized with ethyl acetoacetate to form the triazoloquinazoline ring. The resulting compound is then reacted with acetic anhydride to form the carboxamide group.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base.", "Step 2: Cyclization of the Schiff base with ethyl acetoacetate in the presence of piperidine and acetic acid to form the triazoloquinazoline ring.", "Step 3: Reaction of the resulting compound with acetic anhydride in the presence of pyridine to form the carboxamide group." ] } | |
Numéro CAS |
1031664-75-1 |
Formule moléculaire |
C24H18ClN5O3 |
Poids moléculaire |
459.89 |
Nom IUPAC |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-4-2-3-14(11-18)13-26-23(31)16-7-10-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-5-8-17(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)



![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)
![1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2659201.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)



![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)
